molecular formula C13H13N3O3S B2657583 N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 916033-74-4

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2657583
CAS No.: 916033-74-4
M. Wt: 291.33
InChI Key: NSPCWJAUIVTRKB-UHFFFAOYSA-N
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Description

The compound N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE features a hybrid structure combining a cyclopenta[b]thiophene scaffold with a 5-methyl-1,2-oxazole-3-carboxamide moiety. The 5-methyl substituent on the oxazole ring likely influences electronic properties and steric bulk, which may modulate interactions with biological targets. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-6-5-8(16-19-6)12(18)15-13-10(11(14)17)7-3-2-4-9(7)20-13/h5H,2-4H2,1H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPCWJAUIVTRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene precursor, which undergoes a series of functional group transformations to introduce the carbamoyl and oxazole moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its cyclopenta[b]thiophene-carbamoyl group, distinguishing it from other oxazole-carboxamide derivatives. Below is a comparative analysis with key analogues:

Compound Name Substituent Key Features Biological Target/Activity
Target Compound Cyclopenta[b]thiophene-carbamoyl Rigid bicyclic core; carbamoyl enhances polarity Not explicitly stated (inference: enzyme targets)
N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide Tetrahydronaphthalen Bulky nonpolar substituent; improves binding affinity Xanthine oxidase (nanomolar inhibition)
N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide 3-Chlorophenyl Aromatic electron-withdrawing group; discontinued commercial availability Unknown (likely preclinical candidate)

Key Findings:

Substituent Effects on Bioactivity: The tetrahydronaphthalen-substituted oxazole-carboxamide () demonstrates that bulky, nonpolar groups enhance xanthine oxidase inhibition via hydrophobic interactions in the enzyme’s active site . The 3-chlorophenyl analogue () lacks the fused bicyclic system and carbamoyl group, which may explain its discontinued status—possibly due to poor solubility or insufficient efficacy .

Electronic and Steric Properties: The 5-methyl group on the oxazole ring (common to all three compounds) provides moderate steric hindrance, balancing activity and metabolic stability.

Synthetic and Commercial Considerations :

  • The discontinued status of the 3-chlorophenyl analogue highlights challenges in optimizing oxazole-carboxamides for commercial viability . The target compound’s structural complexity may require advanced synthetic routes, but its unique substituents could justify further development.

Biological Activity

N-{3-Carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

  • Cyclopentathiophene moiety : This contributes to the compound's electronic properties and potential interactions with biological targets.
  • Oxazole ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Carbamoyl group : Often enhances solubility and bioavailability.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor signaling pathways. The presence of the oxazole ring suggests possible interactions with biological macromolecules involved in cell signaling and metabolism.

Case Studies and Research Findings

  • Anticancer Activity : A study on structurally related oxazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. For instance, compounds similar to the target compound exhibited IC50 values in the low micromolar range against various cancer types .
  • Antimicrobial Properties : Research indicates that compounds containing thiophene rings often possess antimicrobial activity. For example, derivatives with similar scaffolds were effective against Gram-positive and Gram-negative bacteria .
  • Inhibition Studies : Inhibitory assays have shown that related compounds can effectively inhibit key enzymes involved in cancer progression and microbial metabolism. For instance, certain oxazole derivatives have been identified as potent inhibitors of alkaline ceramidases, which play a role in sphingolipid metabolism linked to cancer .

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